Cas no 2097947-00-5 (1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid)

1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid is a specialized organic compound featuring a piperidine core functionalized with a carboxylic acid group and a 3,3-dimethyl-2-oxobutyl substituent. This structure imparts unique reactivity and potential utility in pharmaceutical and synthetic chemistry applications. The presence of both a ketone and a carboxylic acid moiety allows for versatile derivatization, making it a valuable intermediate in the synthesis of complex molecules. Its rigid piperidine backbone contributes to stereochemical control in reactions, while the dimethyl substitution enhances stability. This compound is particularly suited for research involving peptidomimetics, bioactive scaffolds, or as a precursor for further functionalization under mild conditions.
1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid structure
2097947-00-5 structure
Product Name:1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid
CAS No:2097947-00-5
MF:C12H21NO3
MW:227.300043821335
CID:5721566
PubChem ID:121200104
Update Time:2025-05-19

1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • AKOS026707748
    • 2097947-00-5
    • 1-(3,3-dimethyl-2-oxobutyl)piperidine-4-carboxylic acid
    • F1907-2740
    • 4-Piperidinecarboxylic acid, 1-(3,3-dimethyl-2-oxobutyl)-
    • 1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid
    • Inchi: 1S/C12H21NO3/c1-12(2,3)10(14)8-13-6-4-9(5-7-13)11(15)16/h9H,4-8H2,1-3H3,(H,15,16)
    • InChI Key: MHYTXUPNYYHPED-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C)C)CN1CCC(C(=O)O)CC1

Computed Properties

  • Exact Mass: 227.15214353g/mol
  • Monoisotopic Mass: 227.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 57.6Ų

Experimental Properties

  • Density: 1.079±0.06 g/cm3(Predicted)
  • Boiling Point: 351.5±37.0 °C(Predicted)
  • pka: 3.99±0.20(Predicted)

1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid Pricemore >>

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Additional information on 1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid

Professional Introduction to 1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic Acid (CAS No. 2097947-00-5)

1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid, identified by its CAS number 2097947-00-5, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to a class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, particularly the presence of a 3,3-dimethyl-2-oxobutyl side chain attached to the piperidine ring, contribute to its distinct chemical properties and biological interactions.

The synthesis and characterization of 1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid have been subjects of extensive research due to its potential role as an intermediate in the synthesis of more complex pharmacological agents. The piperidine core is a common motif in many bioactive molecules, offering a scaffold that can be modified to achieve specific pharmacological effects. The 3,3-dimethyl-2-oxobutyl substituent introduces steric hindrance and electronic properties that can influence the compound's solubility, metabolic stability, and binding affinity to biological targets.

In recent years, there has been growing interest in the development of novel piperidine-based drugs for various therapeutic applications. These include treatments for neurological disorders, infectious diseases, and cancer. The structural versatility of piperidine derivatives allows for the design of molecules that can interact with a wide range of biological targets, making them valuable candidates for drug discovery programs. 1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid is being explored as a potential building block for such applications.

The chemical properties of 1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid make it a suitable candidate for further functionalization. The carboxylic acid group at the 4-position of the piperidine ring provides a reactive site for coupling with other pharmacophores or for further derivatization into esters or amides. This flexibility in structural modification allows chemists to fine-tune the properties of the compound to meet specific pharmacological requirements.

The synthesis of 1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid involves multi-step organic transformations that highlight the synthetic strategies employed in modern pharmaceutical chemistry. Key steps typically include the formation of the piperidine ring followed by the introduction of the 3,3-dimethyl-2-oxobutyl side chain. Advanced synthetic techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been utilized to achieve high yields and enantiopurity where necessary.

The biological activity of 1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid has been investigated in various preclinical models. Initial studies suggest that this compound exhibits promising interactions with certain enzymes and receptors relevant to therapeutic intervention. For instance, its structural similarity to known bioactive piperidine derivatives suggests potential activity in modulating neurotransmitter systems or inhibiting specific metabolic pathways. Further research is ongoing to elucidate its exact mechanism of action and therapeutic potential.

The role of computational chemistry and molecular modeling in understanding the behavior of 1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid cannot be overstated. These tools allow researchers to predict how the compound will interact with biological targets at the molecular level. By simulating these interactions, scientists can gain insights into the compound's binding affinity, selectivity, and potential side effects before conducting expensive and time-consuming experimental studies.

In conclusion, 1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid strong>(CAS No. 2097947-00) represents a significant advancement in pharmaceutical chemistry. Its unique structure and promising biological activity make it a valuable asset in drug discovery efforts. As research continues to uncover new applications for piperidine derivatives, compounds like this one are likely to play an increasingly important role in developing innovative therapies for human health.

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